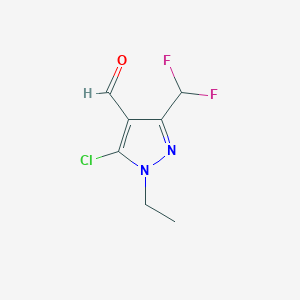

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1342201-20-0) is a pyrazole derivative characterized by a chloro group at position 5, a difluoromethyl group at position 3, an ethyl group at position 1, and a carbaldehyde moiety at position 3. It has a molecular weight of 208.59 g/mol and a purity of 98% . Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their antimicrobial, anti-inflammatory, and fungicidal activities .

Properties

Molecular Formula |

C7H7ClF2N2O |

|---|---|

Molecular Weight |

208.59 g/mol |

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-ethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C7H7ClF2N2O/c1-2-12-6(8)4(3-13)5(11-12)7(9)10/h3,7H,2H2,1H3 |

InChI Key |

DEZQQPKUJACKSM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)F)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of phase transfer catalysts, such as tetrabutylammonium chloride, can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

This compound plays a crucial role as an intermediate in the synthesis of agrochemicals. Its applications include:

- Fungicides and Herbicides : The compound is utilized to enhance crop protection against pests and diseases, contributing to increased agricultural yields. Research indicates that derivatives of this compound exhibit potent antifungal and herbicidal activities, making them valuable in modern agriculture .

Pharmaceutical Development

In the pharmaceutical sector, 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is instrumental in the development of new therapeutic agents. Key applications include:

- Targeting Biological Pathways : The compound is used in synthesizing pharmaceuticals that target specific biological pathways associated with various diseases. For instance, studies have shown that difluoromethylated compounds can modulate biological activity, enhancing the efficacy of drug candidates .

Material Science

The compound finds applications in material science, particularly in:

- Specialty Materials : It is involved in formulating polymers and coatings that exhibit improved durability and resistance to environmental factors. This application is crucial for developing materials used in various industrial processes .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for:

- Detection and Quantification : The compound aids in analytical methods for detecting and quantifying other substances, which is essential for quality control across multiple industries. Its unique chemical properties allow for precise measurements in complex mixtures .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Agricultural Chemistry | Synthesis of fungicides and herbicides |

| Pharmaceutical Development | Development of drugs targeting biological pathways |

| Material Science | Formulation of durable polymers and coatings |

| Analytical Chemistry | Reagent for detection and quantification |

Case Study 1: Agricultural Application

A study demonstrated the effectiveness of a derivative of this compound as a novel herbicide. Field trials showed a significant reduction in weed populations compared to traditional herbicides, indicating its potential as an environmentally friendly alternative .

Case Study 2: Pharmaceutical Innovation

Research published in Organic Chemistry Frontiers highlighted the use of difluoromethylated pyrazoles in developing new anti-cancer agents. The study found that these compounds exhibited enhanced selectivity towards cancer cells while minimizing toxicity to normal cells, showcasing their therapeutic potential .

Case Study 3: Material Science Advancements

In material science, a recent project focused on integrating this compound into polymer formulations resulted in coatings with superior weather resistance and mechanical strength. These advancements could lead to longer-lasting materials suitable for outdoor applications .

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehydes

Substituent Variations and Structural Effects

The table below highlights key structural differences and similarities with analogs:

Key Observations:

- R3 Substituent : The difluoromethyl group offers intermediate electronegativity between methyl and trifluoromethyl, balancing electronic effects and steric hindrance. This may optimize binding to biological targets compared to trifluoromethyl analogs .

- Biological Activity : The trifluoromethyl derivative (CAS 660845-30-7) is used in agrochemicals, while phenyl-substituted analogs (e.g., CAS 77509-93-4) show anti-inflammatory activity. The target compound’s difluoromethyl group may confer superior fungicidal properties due to fluorine’s electronegativity .

Physicochemical Properties

- Crystallinity: Crystallographic studies of similar compounds (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reveal that bulky substituents like phenyl or ethyl disrupt molecular packing, reducing crystallinity .

Biological Activity

5-Chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C₈H₉ClF₂N₂O

- Molecular Weight : 222.62 g/mol

- CAS Number : 1342349-20-5

This compound belongs to the pyrazole family, which is known for various pharmacological activities. The presence of chlorine and difluoromethyl groups enhances its biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation.

- Antitumor Effects : Some derivatives have demonstrated cytotoxic activity against cancer cell lines.

- Antiviral and Antiparasitic Activities : Certain pyrazole compounds have been evaluated for their efficacy against viral infections and parasitic diseases.

Antimicrobial Activity

A study demonstrated that this compound exhibits notable antimicrobial activity. In vitro tests showed that it effectively inhibited the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Anti-inflammatory Activity

The compound has been reported to inhibit COX enzymes, particularly COX-2, which is associated with inflammatory processes. In a comparative study, it showed an IC₅₀ value significantly lower than traditional anti-inflammatory drugs like celecoxib, highlighting its potency .

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 5-Chloro-3-(difluoromethyl)-1-ethyl-pyrazole | 5.40 | 0.01 | 344.56 |

| Celecoxib | 10.00 | 0.50 | 20 |

Antitumor Activity

In vitro assays revealed that this pyrazole derivative can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

-

Case Study on Antimycobacterial Activity :

A series of synthesized pyrazole derivatives were tested against Mycobacterium tuberculosis H37Rv strain. The results indicated that compounds similar to 5-chloro-3-(difluoromethyl)-1-ethyl-pyrazole showed promising results with MIC values lower than those of standard treatments like rifampicin . -

Case Study on Anti-inflammatory Efficacy :

In a model of acute inflammation in rats, the administration of this compound resulted in a significant reduction in edema compared to the control group, demonstrating its potential as an effective anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.